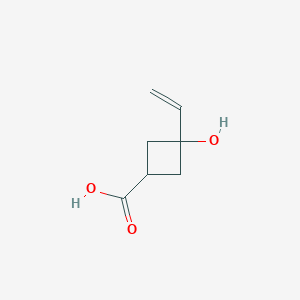
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O3. It is a cyclobutane derivative featuring a hydroxyl group and a vinyl group attached to the same carbon atom, along with a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted cyclobutanone with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a vinyl group.
trans-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid: Similar structure but with different stereochemistry.
3-Hydroxycyclobutanecarboxylic acid: Lacks the vinyl group.
Uniqueness
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is unique due to the presence of both a hydroxyl and a vinyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9) |
Clave InChI |
BULZGVWQVAEJFT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CC(C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















